Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,3,4,6,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-7-one |
InChI |
InChI=1S/C7H11NO2/c9-7-3-6-5-10-2-1-8(6)4-7/h6H,1-5H2 |
InChI Key |
XNYBSJAKQYWYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1CC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The most direct route to hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one involves flash vacuum thermolysis (FVT) of (E)-1-morpholin-4-yl-3-phenylprop-2-en-1-one, as demonstrated by Leśniak et al. (2011). This method leverages high-temperature (950–1000°C) decomposition under reduced pressure (1.5 × 10⁻³ Torr) to induce cyclization. The precursor is sublimed at 80–100°C into a preheated quartz reactor, facilitating rapid intramolecular rearrangement.
Key advantages include:
- High regioselectivity : Exclusive formation of the bicyclic framework due to steric and electronic constraints.
- Short reaction time : Completion within minutes under continuous flow conditions.
Purification and Crystallographic Validation
Post-thermolysis, the crude product is dissolved in chloroform, concentrated, and purified via silica gel chromatography. Recrystallization from a hexane/dichloromethane (1:1) mixture yields colorless plates suitable for X-ray diffraction. Crystallographic data (Table 1) confirm the compound’s disordered conformation, with two enantiomeric forms (A and B) coexisting in a 0.656:0.344 ratio.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 13.2737(12), 7.1066(4), 11.9233(10) |
| β (°) | 103.917(7) |
| Volume (ų) | 1091.72(15) |
| Z | 4 |
| Density (g/cm³) | 1.322 |
| R-factor | 0.047 |
The five-membered pyrrolidine ring adopts an envelope conformation in Form A, while Form B exhibits near-planarity (max. deviation: 0.088 Å). Both six-membered morpholine rings retain chair conformations, stabilized by weak C–H···O hydrogen bonds.
Alternative Pathways: Morpholine-Based Cyclocondensation
Mechanistic Considerations
The proposed mechanism (Fig. 1) involves:
- Knoevenagel condensation : Formation of the α,β-unsaturated ketone.
- 6π-electrocyclic ring closure : Thermal or acid-promoted cyclization to form the pyrrolidine ring.
- Oxidation : In situ generation of the ketone at position 7.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Purity | Scalability | Equipment Requirements |
|---|---|---|---|---|
| FVT | 65–70 | >95% | Moderate | High-vacuum setup, quartz reactor |
| Cyclocondensation | 50–55 | 85–90% | High | Standard glassware, reflux |
- FVT excels in purity but requires specialized apparatus, limiting industrial adoption.
- Cyclocondensation offers scalability but necessitates rigorous optimization to suppress side products like over-oxidized derivatives.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C–O–C ether linkage).
Industrial Applications and Patent Landscape
While no patents directly claim this compound, related morpholine derivatives are patented as kinase inhibitors (e.g., EP2213661B1). This underscores the compound’s potential as a c-Met modulator scaffold, necessitating robust synthetic protocols for preclinical development.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
This compound vs. Carboxylic Acid Hydrochloride Derivative
The hydrochloride derivative (CAS 1909314-19-7) introduces a carboxylic acid group and a chloride ion, increasing polarity and solubility compared to the parent compound. This modification expands its utility in drug formulation, where ionic interactions enhance target binding .
Comparison with Pyrrolo-Benzodiazepine Hybrids
Pyrrolo[2,1-c][1,4]benzodiazepines () feature an additional benzene ring fused to the diazepine system, significantly altering electronic properties. These hybrids exhibit potent DNA-binding activity, unlike this compound, which lacks planar aromatic moieties for intercalation.
Methanamine and Oxazine Derivatives
The methanamine derivative (CAS 1181643-74-2) replaces the ketone with an amine group, enabling nucleophilic reactions for coupling with electrophilic partners. Its oxazine ring enhances conformational flexibility, favoring CNS drug development .
Key Research Findings
- Antitumor Activity: Pyrrolo-benzodiazepine hybrids () and quinolinyl-oxazine derivatives () show superior antitumor efficacy due to DNA interaction, while this compound remains understudied in this context.
- Material Science : The parent compound’s rigid bicyclic structure is theorized to improve thermal stability in polymers, but experimental data are lacking compared to its functionalized analogs .
Biological Activity
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to present an overview of its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials.
Chemical Structure and Properties
This compound has a unique bicyclic structure that contributes to its biological activities. The compound features a morpholine ring fused with a pyrrole structure, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. In particular:
- Inhibition of Cancer Cell Lines : Compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines, including HCT116 and MCF-7. For instance, certain derivatives exhibited IC50 values as low as 0.009 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism involves the inhibition of critical kinases such as CDK2 and EGFR. Molecular docking studies suggest that these compounds bind effectively to the active sites of these kinases, disrupting their function and leading to cell cycle arrest in cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target Kinase |
|---|---|---|---|
| 8b | HCT116 | 0.009 | CDK2 |
| 9a | MCF-7 | 0.011 | EGFR |
| 9c | Hep3B | 0.009 | EGFR |
Antimicrobial Properties
This compound also exhibits promising antimicrobial activity:
- Broad-Spectrum Efficacy : Research indicates that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has been investigated for additional biological activities:
- Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential use in treating inflammatory diseases .
- Antioxidant Activity : The presence of functional groups within the compound contributes to its antioxidant properties, which may protect cells from oxidative stress-related damage.
Case Studies
A notable case study involved the synthesis and biological evaluation of several this compound derivatives. These compounds underwent rigorous testing for their anticancer properties against a panel of human cancer cell lines. The most potent derivatives were further evaluated for their kinase inhibition profiles using ELISA assays, confirming their mechanism of action against specific targets like CDK2 and JAK3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
